(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
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Overview
Description
(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol is a lanostane-type triterpene predominantly found in the Annonaceae family, particularly in species such as Unonopsis, Bocageopsis, and Onychopetalum . This compound has garnered attention due to its significant biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol can be isolated from natural sources such as the leaves and bark of Mitrella kentii and other Annonaceae species . The isolation process typically involves extraction with organic solvents followed by chromatographic techniques like thin-layer chromatography and mass spectrometry .
Industrial Production Methods
Industrial production of polycarpol is less common due to its natural abundance. if required, large-scale extraction can be optimized using advanced chromatographic methods and solvent extraction techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Substitution: Substitution reactions involving polycarpol can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1) and platelet-activating factor (PAF) receptor binding . By inhibiting these pathways, polycarpol reduces the production of inflammatory mediators such as prostaglandin E2 and thromboxane B2 .
Comparison with Similar Compounds
Similar Compounds
Acetylmelodorinol: Another triterpene with similar anti-inflammatory properties.
Chrysin: A flavonoid that also inhibits prostaglandin E2 production.
Stigmasterol: A plant sterol with comparable inhibitory effects on thromboxane B2 production.
Uniqueness of (3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
This compound stands out due to its strong dose-dependent inhibitory effects on both COX-1 activity and PAF receptor binding . This dual mechanism of action makes it a promising candidate for the development of anti-inflammatory and antimicrobial agents .
Properties
CAS No. |
60433-72-9 |
---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)23-18-26(32)30(8)22-12-13-24-27(4,5)25(31)15-16-28(24,6)21(22)14-17-29(23,30)7/h10,12,14,20,23-26,31-32H,9,11,13,15-18H2,1-8H3/t20-,23-,24+,25+,26+,28-,29-,30-/m1/s1 |
InChI Key |
CCFQLQIYEHITNK-SSORVZQWSA-N |
SMILES |
CC(CCC=C(C)C)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O |
Synonyms |
polycarpol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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